molecular formula C21H17N3O6 B592383 Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate CAS No. 330680-46-1

Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate

Cat. No. B592383
M. Wt: 407.382
InChI Key: YDXTYOYBYASPDS-UHFFFAOYSA-N
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Description

Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is a chemical compound with the molecular formula C21H17N3O6 . It is a solid substance and is an important component of catalysis and dyes .


Synthesis Analysis

The synthesis of Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate involves the Pd/C-catalyzed dehydrogenative coupling of 4-picoline . The addition of MnO2 improves the yield of the reaction, making it useful on a large scale . The use of Pd (OAc)2 or Pd/C/pivalic acid leads to the selective formation of bipyridine .


Physical And Chemical Properties Analysis

Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is a solid substance . It has a molecular weight of 407.38 .

Scientific Research Applications

  • Catalytic Applications : It has been used in organometallic catalysis, particularly in electrochemical processes, photosynthesis, biochemical transformations, and polymerization reactions (Winter, Newkome, & Schubert, 2011).

  • Electrochemical Properties and Applications : Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate has been used in the study of electrochemical properties and intervalence charge transfer in mixed-valent complexes (Wu et al., 2013).

  • Photophysical Properties for OLEDs : Its derivatives have been synthesized and characterized for potential applications in organic light emitting diodes (OLEDs) (Lakshmanan, Shivaprakash, & Nair, 2015).

  • In Supramolecular Chemistry : It has been a crucial component in the synthesis of ligands for supramolecular chemistry, demonstrating its importance in the creation of complex molecular structures (Schubert & Eschbaumer, 1999).

  • Development of Novel Conducting Polymers : It has been used in the synthesis of new conducting polymers suitable for electrode coating and complexing metal ions (Zanardi et al., 2006).

  • Strong Lewis Bases Synthesis : It contributes to the synthesis of novel and highly basic Lewis bases, expanding the range of chemical reactions where these bases can be applied (Hommes et al., 2014).

  • Fluorescent Zn(II) Complexes : It's involved in the creation of Zn(II) complexes that exhibit fluorescence, which is beneficial for OLEDs applications (Lakshmanan, Shivaprakash, & Sindhu, 2018).

  • Use in Metallomesogen Precursors : It plays a role in understanding the interactions in the lattice structures of metallomesogens, which are liquid crystal materials containing metal ions (Lee et al., 2013).

  • Synthesis of Novel Ligands and Complexes : It is pivotal in the development of new ligands and complexes with potential applications in various fields of chemistry (Ramesh et al., 2020).

  • Development of Cyclometalated Ruthenium Complexes : It has been used in the synthesis of cyclometalated ruthenium complexes, which have applications in materials science and photovoltaics (Muise et al., 2011).

Safety And Hazards

Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is classified as a dangerous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6/c1-28-19(25)12-4-6-22-15(8-12)17-10-14(21(27)30-3)11-18(24-17)16-9-13(5-7-23-16)20(26)29-2/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXTYOYBYASPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735750
Record name Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate

CAS RN

330680-46-1
Record name Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
12
Citations
P Manca, MI Pilo, G Sanna, G Bergamini, P Ceroni… - Synthetic Metals, 2015 - Elsevier
The heteroleptic ruthenium(II) complex, [(TAT)Ru(Tpy-COOH)] 2+ (TAT = 4′-[(2,2′:5′,2′'-terthien-3′-ethynyl]-2,2′:6′,2″-terpyridine; Tpy-COOH = 4,4′,4″-tricarboxylate-2,2′:…
Number of citations: 8 www.sciencedirect.com
G Li, A Yella, DG Brown, SI Gorelsky… - Inorganic …, 2014 - ACS Publications
Coordination of bidentate 5-pentafluorophenyldipyrrinate (pfpdp) or 5-(2-thienyl)dipyrrinate (2-tdp) to a Ru II center bearing 2,2′:6′,2″-terpyridine-4,4′,4″-tricarboxylate (tctpy) and …
Number of citations: 42 pubs.acs.org
BB Cui, JY Shao, YW Zhong - Organometallics, 2014 - ACS Publications
Seven bis-tridentate ruthenium complexes with a general formula of [Ru(N-L1)(L2)] 2+ (the anions are PF 6 – ) have been prepared, where N-L1 is a 2,2′:6′,2″-terpyridine (tpy) …
Number of citations: 13 pubs.acs.org
Y Kataoka, N Yano, T Shimodaira… - European Journal of …, 2016 - Wiley Online Library
An extended one‐dimensional chain‐type coordination polymer, [Rh 2 (piv) 4 (tpy)] n (1; piv = pivalate, tpy = 2,2′:6′,2′′‐terpyridine), has been synthesized and characterized by …
NTP Hartono, M Ani Najeeb, Z Li, PW Nega… - Crystal Growth & …, 2022 - ACS Publications
Additives in the precursor solution can promote lead-halide perovskite (LHP) crystallization. We present a systematic exploration of nine (9) bipyridine- and terpyridine-based additives …
Number of citations: 6 pubs.acs.org
C Kreitner, AKC Mengel, TK Lee, W Cho… - … A European Journal, 2016 - Wiley Online Library
A series of anchor‐functionalized cyclometalated bis(tridentate) ruthenium(II) triarylamine hybrids [Ru(dbp‐X)(tctpy)] 2− [2 a] 2− –[2 c] 2− (H 3 tctpy=2,2′;6′,2′′‐terpyridine‐4,4′,4…
JD Compain, M Stanbury, M Trejo… - European Journal of …, 2015 - Wiley Online Library
A set of tricarbonylmanganese(I) complexes derived from three differently substituted terpyridyl (terpy) ligands has been synthesized and characterized by various spectroscopic …
V Gorbachev, AG Nobile, A Tsybizova… - Inorganic …, 2023 - ACS Publications
Ligand electronic effects play an important role in catalysis, where small changes to ligand structure can bring about large changes in catalytic activity. Therefore, accurate experimental …
Number of citations: 3 pubs.acs.org
S Sinn, B Schulze, C Friebe, DG Brown… - Inorganic …, 2014 - ACS Publications
A series of heteroleptic bis(tridentate) ruthenium(II) complexes bearing ligands featuring 1,2,3-triazolide and 1,2,3-triazolylidene units are presented. The synthesis of the C^N^N-…
Number of citations: 92 pubs.acs.org
PF Su, K Wang, X Peng, X Pang, P Guo… - Angewandte …, 2021 - Wiley Online Library
Cross‐electrophile coupling has emerged as a promising tool for molecular synthesis; however, current studies have focused mainly on forging C−C bonds. We report a cross‐…
Number of citations: 31 onlinelibrary.wiley.com

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